2-{[1-(6-Ethoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(6-Ethoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(6-Ethoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine typically involves multiple steps:
Formation of the Pyridine Ring: The ethoxypyridine moiety can be synthesized through a series of reactions starting from pyridine, involving ethylation and other functional group modifications.
Formation of the Piperidine Ring: The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors.
Formation of the Pyrimidine Ring: The trifluoromethylpyrimidine moiety is synthesized through reactions involving trifluoromethylation and other necessary modifications.
Coupling Reactions: The final step involves coupling the pyridine, piperidine, and pyrimidine moieties under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group on the pyridine ring.
Reduction: Reduction reactions may target the carbonyl group in the methanone moiety.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 2-{[1-(6-Ethoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows it to interact with specific biological targets, potentially leading to therapeutic effects.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various applications.
Mechanism of Action
The mechanism of action of 2-{[1-(6-Ethoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (6-Methoxypyridin-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone
- (6-Ethoxypyridin-3-yl)-[4-[4-(methyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone
Uniqueness
Compared to similar compounds, 2-{[1-(6-Ethoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine stands out due to the presence of the trifluoromethyl group on the pyrimidine ring. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications in research and industry.
Properties
IUPAC Name |
(6-ethoxypyridin-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3/c1-2-27-15-4-3-12(11-23-15)16(26)25-9-6-13(7-10-25)28-17-22-8-5-14(24-17)18(19,20)21/h3-5,8,11,13H,2,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLDMELMUVVWNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.